molecular formula C17H14ClN5OS B2588875 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride CAS No. 2416237-40-4

6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride

Cat. No. B2588875
CAS RN: 2416237-40-4
M. Wt: 371.84
InChI Key: CJJPMCJUKJNUKV-UHFFFAOYSA-N
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Description

The compound “6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride” is a complex organic molecule. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of bioactivities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The crude compound is subjected to silica gel column chromatography and the required product is eluted in a solvent mixture .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the ^1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule, while the ^13C NMR spectrum can provide information about the types of carbon atoms present .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The reactions could involve various functional groups present in the molecule, such as the triazole ring and the thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of functional groups it contains. For instance, its solubility, polarity, and reactivity can be influenced by the presence of the triazole and thiadiazole rings .

Scientific Research Applications

Synthesis and Characterization

These compounds are synthesized through a series of chemical reactions, involving key intermediates and various substituents to yield triazolothiadiazoles with specific properties. The characterization of these compounds typically involves analytical and spectroscopic techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), providing insights into their structural and chemical properties.

Biological Studies

Antibacterial and Antifungal Activities

Several studies have reported on the antibacterial and antifungal potentials of triazolothiadiazole derivatives. These compounds have been tested against a range of microbial strains, showing promising activities. For example, derivatives have exhibited significant inhibitory effects against bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans (Holla et al., 2006); (Xiao et al., 2013).

Antioxidant Properties

Triazolothiadiazole derivatives have also been evaluated for their antioxidant properties. Studies have demonstrated their effectiveness in scavenging free radicals and protecting against oxidative stress, indicating their potential in managing oxidative stress-related conditions (Sunil et al., 2010).

Anticancer Activities

The anticancer activities of these compounds have been explored through various in vitro studies. Some derivatives have shown to inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma cells, by inducing apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ibrahim, 2009).

Insecticidal Effects

Research has also been conducted on the insecticidal properties of triazolothiadiazole derivatives, showing effectiveness against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This indicates their potential application in developing new insecticides (Fadda et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. For instance, it could be investigated for its potential as an anticonvulsant or antifungal agent . Additionally, modifications to its structure could be explored to enhance its activity or reduce any potential side effects.

properties

IUPAC Name

6-(4-prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS.ClH/c1-2-10-23-14-7-5-12(6-8-14)16-21-22-15(19-20-17(22)24-16)13-4-3-9-18-11-13;/h2-9,11H,1,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZYFYZCRPYNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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